molecular formula C9H6ClF3O2 B1472079 3-Methoxy-2-(trifluoromethyl)benzoyl chloride CAS No. 1261618-61-4

3-Methoxy-2-(trifluoromethyl)benzoyl chloride

Cat. No.: B1472079
CAS No.: 1261618-61-4
M. Wt: 238.59 g/mol
InChI Key: BUMLWUIFYAZAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-(trifluoromethyl)benzoyl chloride (C₉H₆ClF₃O₂) is an acyl chloride derivative featuring a benzoyl backbone substituted with a methoxy group (-OCH₃) at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The trifluoromethyl group enhances electrophilicity and metabolic stability, while the methoxy group modulates electronic and steric effects, influencing reactivity and solubility .

Properties

IUPAC Name

3-methoxy-2-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-15-6-4-2-3-5(8(10)14)7(6)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMLWUIFYAZAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-2-(trifluoromethyl)benzoyl chloride is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, interaction profiles, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H6ClF3O2C_9H_6ClF_3O_2 and a molecular weight of approximately 238.59 g/mol. Its structure includes a methoxy group (OCH3-OCH_3) which can influence reactivity through hydrogen bonding and electronic interactions, and a trifluoromethyl group (CF3-CF_3) which enhances lipophilicity and electrophilicity, making it more reactive towards nucleophiles.

Interaction with Biological Macromolecules

Research indicates that this compound can interact with various biological macromolecules, such as proteins and enzymes. The trifluoromethyl group is particularly noted for enhancing binding affinities in protein interactions.

  • Acylation Agent : The compound acts as an acylating agent, reacting readily with nucleophiles to form new carbon-carbon or carbon-oxygen bonds. This property is crucial for introducing functional groups into biomolecules, potentially modifying their function or stability.
  • Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes, such as human monoacylglycerol lipase (MAGL), indicating potential therapeutic applications in metabolic disorders and pain management .

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The presence of the methoxy and trifluoromethyl groups allows for diverse synthetic pathways, leading to a range of derivatives that may exhibit enhanced biological activities .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Methoxybenzoyl chlorideC9H10ClOLacks trifluoromethyl group; less lipophilic
4-Trifluoromethylbenzoic acidC8H5F3O2Contains a carboxylic acid functional group
2-Trifluoromethylbenzoyl chlorideC9H7ClF3ODifferent positioning of substituents

The presence of both methoxy and trifluoromethyl groups in this compound distinguishes it from these compounds, contributing to its enhanced reactivity and biological activity.

Antimicrobial Activity

In studies evaluating antimicrobial properties, compounds with similar structural features demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The incorporation of halogen atoms like fluorine or trifluoromethyl groups has been shown to enhance antibacterial activity significantly . For example, compounds with a trifluoromethyl substituent exhibited lower minimum inhibitory concentrations (MICs) against Staphylococcus aureus compared to their non-fluorinated counterparts.

Enzyme Inhibition Studies

Recent studies have focused on the inhibition of human MAGL by derivatives containing the trifluoromethyl group. Compounds exhibiting this modification showed promising IC50 values, indicating potent inhibition capabilities. For instance, one derivative demonstrated an IC50 value as low as 2.5 nM .

Scientific Research Applications

Medicinal Chemistry

The compound plays a significant role in the development of pharmaceuticals due to its ability to interact with biological macromolecules. The trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for drug design targeting specific enzymes or receptors.

  • Enzyme Inhibition Studies : Research indicates that 3-Methoxy-2-(trifluoromethyl)benzoyl chloride can inhibit human monoacylglycerol lipase (MAGL), which is involved in lipid metabolism. In vitro studies have shown that compounds with this structure exhibit potent inhibitory effects, with IC50 values demonstrating their efficacy compared to known inhibitors .

Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic molecules, including:

  • Trifluoromethylated Compounds : The presence of the trifluoromethyl group allows for the formation of diverse N-heterocycles through condensation reactions, expanding the library of fluorinated compounds used in medicinal chemistry .
  • Benzoylation Reactions : It can introduce benzoyl groups into substrates, facilitating the construction of complex molecular architectures essential for drug development.

Case Study 1: Inhibition of MAGL

A study published in the European Journal of Medicinal Chemistry explored the inhibitory effects of various trifluoromethylated compounds on MAGL. The results indicated that modifications on the aromatic ring significantly influenced potency, with optimal configurations yielding IC50 values as low as 2.5 nM for certain derivatives .

CompoundIC50 (nM)Structural Features
Compound 132.5Trifluoromethyl at para position
Compound 162.7Fluorine atom ortho to sulfur linker
Compound 1440.4Trifluoromethyl at different position

Case Study 2: Synthesis of N-Heterocycles

Research highlighted a convenient synthetic approach to create trifluoromethylated N-heterocycles using this compound as a starting material. This method demonstrated high yields and selectivity, showcasing its utility in generating complex structures for pharmacological evaluation .

Comparison with Similar Compounds

2-(Trifluoromethyl)benzoyl Chloride (C₈H₄ClF₃O)

  • Properties : Higher electrophilicity due to the electron-withdrawing -CF₃ group. Boiling point: 157°C; density: 1.495 g/cm³ .
  • Applications : Widely used in peptide coupling and as a precursor for fluorinated pharmaceuticals .

4-(Trifluoromethyl)benzoyl Chloride (C₈H₄ClF₃O)

  • Structure : -CF₃ at the 4-position.
  • Properties : Density: 1.404 g/cm³; boiling point: 78–79°C at 16 mmHg. The para-substitution reduces steric hindrance compared to ortho-substituted analogs, enhancing reaction yields in nucleophilic acyl substitutions .

3-Chloro-5-(trifluoromethyl)benzoyl Chloride (C₈H₃Cl₂F₃O)

  • Structure : Chlorine at the 3-position and -CF₃ at the 5-position.
  • Properties: Higher molecular weight (228.46 g/mol) and reactivity due to dual electron-withdrawing groups. Limited safety data available, but precautionary handling is advised .

Methoxy-Substituted Analogs

3-Methoxy-2-methylbenzoyl Chloride (C₉H₉ClO₂)

  • Structure : Methoxy at 3-position and methyl (-CH₃) at 2-position.
  • Properties : Lower density (1.182 g/cm³) and boiling point (257°C) compared to trifluoromethyl analogs. The methyl group reduces electrophilicity, making it less reactive in acylations .

2,4,5-Trifluoro-3-methoxybenzoyl Chloride (C₈H₃ClF₃O₂)

  • Structure : Methoxy at 3-position and fluorine atoms at 2, 4, and 5-positions.
  • Properties : Increased halogenation enhances stability but complicates synthesis. Used as a reference standard in pharmaceutical impurity profiling .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) logP
3-Methoxy-2-(trifluoromethyl)benzoyl chloride C₉H₆ClF₃O₂ 238.59 N/A N/A ~3.2*
2-(Trifluoromethyl)benzoyl chloride C₈H₄ClF₃O 208.56 1.495 157 3.224
4-(Trifluoromethyl)benzoyl chloride C₈H₄ClF₃O 208.56 1.404 78–79 (16 mmHg) 3.224
4-Fluoro-2-(trifluoromethyl)benzoyl chloride C₈H₃ClF₄O 226.56 1.468 85 3.224

*logP estimated based on fluorinated benzoyl chloride analogs .

Commercial Availability

  • This compound: Limited availability (listed as "to inquire" by CymitQuimica) .
  • 2-/4-(Trifluoromethyl)benzoyl chlorides : Widely available from suppliers like Kanto Reagents (¥5,700–6,500 per 5g) .

Preparation Methods

General Synthetic Strategy

The preparation of 3-methoxy-2-(trifluoromethyl)benzoyl chloride typically involves the transformation of corresponding substituted benzoic acids or their derivatives into the acid chloride form. Key steps include:

  • Synthesis or procurement of the appropriate methoxy- and trifluoromethyl-substituted benzoic acid.
  • Conversion of the acid to the benzoyl chloride using chlorinating agents such as thionyl chloride or phosgene derivatives.
  • Optimization of reaction conditions to maximize yield and minimize hazardous byproducts.

Preparation via Direct Chlorination of Substituted Benzoic Acids

One of the most common methods involves the reaction of 3-methoxy-2-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) or related chlorinating agents in the presence of catalysts like N,N-dimethylformamide (DMF). This method is well-established for converting carboxylic acids to acid chlorides.

  • Reaction Conditions: Typically carried out under reflux with catalytic DMF to enhance reactivity.
  • Advantages: High selectivity and good yields.
  • Disadvantages: Use of toxic reagents such as thionyl chloride and generation of corrosive byproducts (SO₂ and HCl gases).

This approach is analogous to the industrial preparation of related methoxy-substituted benzoyl chlorides, for example, 2,4,5-trifluoro-3-methoxybenzoyl chloride, where thionyl chloride and DMF catalysis are employed effectively under controlled temperature (around 78–80 °C) for several hours to obtain high purity acid chlorides.

Grignard Reagent Route with Trichloromethyl Carbonate Esters

A more specialized method involves the use of Grignard reagents derived from methoxy-substituted aryl magnesium chlorides reacting with bis(trichloromethyl) carbonate (triphosgene) or related compounds.

  • Process Overview:

    • Preparation of 3-methoxy-2-(trifluoromethyl)phenyl magnesium chloride.
    • Dropwise addition of this Grignard reagent to a solution of bis(trichloromethyl) carbonate under nitrogen atmosphere.
    • Controlled temperature (10–25 °C) and stirring for several hours.
    • Removal of magnesium salts by filtration and solvent removal by vacuum distillation.
  • Catalysts and Solvents: Pyridine, triethylamine, or other nitrogenous bases as catalysts; solvents such as tetrahydrofuran or hexamethylene are used to maintain reaction medium stability.

  • Advantages: This method avoids the use of highly toxic phosgene gas and minimizes hazardous waste gas emissions such as HCl.

  • Yields and Purity: High yields with good control over reaction conditions have been reported, with product isolation by vacuum distillation at 130–135 °C under reduced pressure.

Synthesis from Substituted Acetophenones via Sulfuryl Dichloride

For trifluoromethylbenzoyl chlorides, a reported method involves the conversion of 3'-(trifluoromethyl)acetophenone to the benzoyl chloride using sulfuryl dichloride (SO₂Cl₂) in the presence of pyridine and chlorobenzene as solvent.

  • Reaction Conditions:

    • Initial reaction at 20 °C for 2 hours.
    • Further addition of sulfuryl dichloride and heating to 132 °C for 15 hours.
  • Yield: Approximately 87% yield of 3-(trifluoromethyl)benzoyl chloride was reported.

  • Application: This method is adaptable for trifluoromethyl-substituted benzoyl chlorides and may be modified for methoxy-substituted analogs with appropriate starting materials.

Summary Table of Preparation Methods

Method Starting Material Chlorinating Agent / Reagent Conditions Advantages Limitations
Direct chlorination of substituted benzoic acid 3-Methoxy-2-(trifluoromethyl)benzoic acid Thionyl chloride + DMF catalyst Reflux, 78–80 °C, several hours High yield, established method Toxic reagents, corrosive byproducts
Grignard reagent with bis(trichloromethyl) carbonate 3-Methoxy-2-(trifluoromethyl)phenyl magnesium chloride Bis(trichloromethyl) carbonate (triphosgene) 10–25 °C, N₂ atmosphere, 2–3 h Avoids phosgene, less toxic waste Requires Grignard reagent preparation
Fluorination of trichloromethylbenzoyl chloride Trichloromethylbenzoyl chloride Hydrogen fluoride + halogen transfer catalyst Controlled HF addition, safety critical Scalable, uses commodity chemicals HF handling hazards
Sulfuryl dichloride conversion of acetophenone 3'-(Trifluoromethyl)acetophenone Sulfuryl dichloride + pyridine 20 °C to 132 °C, 15 h Good yields, adaptable synthesis Long reaction time, toxic reagents

Research Findings and Considerations

  • The Grignard reagent approach provides a safer alternative to phosgene-based methods, with controlled reaction parameters leading to high purity products and reduced hazardous emissions.
  • Industrial scale methylation and chlorination steps, as seen in related methoxybenzoyl chloride preparations, emphasize the importance of pH control, temperature regulation, and stepwise addition of reagents for optimal yields.
  • The sulfuryl dichloride method offers a practical route for trifluoromethylbenzoyl chlorides, which can be extended to methoxy-substituted analogs with modifications in starting materials and reaction conditions.
  • Handling of toxic reagents like thionyl chloride, sulfuryl dichloride, and hydrogen fluoride requires robust safety protocols and specialized equipment, influencing the choice of preparation method depending on scale and facility capabilities.

Q & A

Q. What strategies enhance the stability of this compound during long-term storage?

  • Storage Conditions : Store under argon in amber vials at -20°C. Add stabilizers like 1% hydroquinone to inhibit radical degradation. Regularly monitor purity via NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-2-(trifluoromethyl)benzoyl chloride
Reactant of Route 2
Reactant of Route 2
3-Methoxy-2-(trifluoromethyl)benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.